3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrazines. This compound is characterized by its unique structure, which includes an iodine atom at the 3-position and a methyl group at the 2-position of the pyrazolo[1,5-a]pyrazine ring system. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Scientific Research Applications
3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one” could include more comprehensive studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more complete understanding of the compound and its potential applications .
Preparation Methods
The synthesis of 3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-iodo-2-methylpyrazole with a suitable nitrile or amide under acidic or basic conditions can lead to the formation of the desired pyrazolopyrazine ring system. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often employing catalysts and controlled reaction environments to enhance efficiency .
Chemical Reactions Analysis
3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: The pyrazolopyrazine ring system can participate in cyclization reactions to form more complex heterocyclic structures. Common reagents used in these reactions include halogenating agents, reducing agents, and various nucleophiles. .
Comparison with Similar Compounds
3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in enzyme inhibition.
Imidazo[1,2-a]pyrazine: A versatile scaffold in organic synthesis and drug development. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to these similar compounds
Properties
IUPAC Name |
3-iodo-2-methyl-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3O/c1-4-5(8)6-7(12)9-2-3-11(6)10-4/h2-3H,1H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDFWYFHIYRKHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CNC(=O)C2=C1I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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